

Quantum Chemical Calculations of 2,3,4-Trimethoxybenzyl Alcohol: A Technical Guide

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Compound of Interest

Compound Name: *2,3,4-Trimethoxybenzyl alcohol*

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Abstract

2,3,4-Trimethoxybenzyl alcohol is a chemical compound of interest in organic synthesis and potentially in medicinal chemistry.^{[1][2]} Understanding its molecular structure, electronic properties, and reactivity is crucial for its application. Quantum chemical calculations provide a powerful theoretical framework for elucidating these characteristics at the atomic level. This guide details the standard computational methodologies for a comprehensive quantum chemical analysis of **2,3,4-Trimethoxybenzyl alcohol**, outlines the expected data, and provides a workflow for such an investigation. While specific quantum chemical data for this molecule is not readily available in published literature, this document serves as a robust template for researchers undertaking such a study.

Introduction to 2,3,4-Trimethoxybenzyl Alcohol

2,3,4-Trimethoxybenzyl alcohol is a substituted aromatic alcohol with the chemical formula $C_{10}H_{14}O_4$.^{[1][2]} It is utilized in organic synthesis, for instance, to introduce a benzyl group onto purine ribonucleosides.^[1] Its physical and chemical properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of **2,3,4-Trimethoxybenzyl Alcohol**

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₄ O ₄	[1] [2]
Molecular Weight	198.22 g/mol	[1] [2]
CAS Number	71989-96-3	[1]
Appearance	Liquid	
Density	1.151 g/mL at 25 °C	
Boiling Point	105 °C at 25 mmHg	
Refractive Index	n _{20/D} 1.532	
SMILES String	COc1ccc(CO)c(OC)c1OC	
InChI Key	DGJVVEVPKPOLEV- UHFFFAOYSA-N	

Computational Methodology

This section outlines a detailed protocol for performing quantum chemical calculations on **2,3,4-Trimethoxybenzyl alcohol**, based on common practices for similar organic molecules.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Software

The calculations can be performed using a variety of quantum chemistry software packages, such as Gaussian, ORCA, or GAMESS. The choice of software will depend on user preference and available computational resources.

Theoretical Method

Density Functional Theory (DFT) is a widely used method for its balance of accuracy and computational cost in studying organic molecules. The B3LYP hybrid functional is a common and reliable choice for geometry optimization and electronic property calculations.[\[3\]](#)[\[5\]](#)

Basis Set

A Pople-style basis set, such as 6-311++G(d,p), is recommended.^[4] This basis set provides a good description of electron distribution, including polarization and diffuse functions, which are important for molecules with heteroatoms like oxygen.

Computational Steps

- Geometry Optimization: The initial step is to build the 3D structure of **2,3,4-Trimethoxybenzyl alcohol** and perform a full geometry optimization without any symmetry constraints. This will find the lowest energy conformation of the molecule.
- Frequency Analysis: Following optimization, a frequency calculation should be performed at the same level of theory. The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true energy minimum. This calculation also yields thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and entropy.
- Electronic Property Calculations: Using the optimized geometry, single-point energy calculations can be performed to determine various electronic properties. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions.
- Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated to visualize the charge distribution on the molecule's surface. This helps in identifying electrophilic and nucleophilic sites, which is important for predicting intermolecular interactions.
- NMR Chemical Shift Calculations: The Gauge-Independent Atomic Orbital (GIAO) method can be used to predict the ¹H and ¹³C NMR chemical shifts.^{[3][4]} These theoretical values can then be compared with experimental data for validation of the computational model.

Expected Computational Results

The following tables illustrate the type of quantitative data that would be generated from the proposed quantum chemical calculations. The values presented are hypothetical and serve as a template for reporting results.

Table 2: Calculated Thermodynamic Properties of **2,3,4-Trimethoxybenzyl Alcohol**

Parameter	Value
Zero-Point Vibrational Energy (kcal/mol)	Value
Enthalpy (kcal/mol)	Value
Gibbs Free Energy (kcal/mol)	Value
Entropy (cal/mol·K)	Value
Dipole Moment (Debye)	Value

Table 3: Calculated Electronic Properties of **2,3,4-Trimethoxybenzyl Alcohol**

Parameter	Energy (eV)
Energy of HOMO	Value
Energy of LUMO	Value
HOMO-LUMO Energy Gap (ΔE)	Value
Ionization Potential	Value
Electron Affinity	Value
Electronegativity	Value
Hardness	Value
Softness	Value

Table 4: Selected Optimized Geometric Parameters of **2,3,4-Trimethoxybenzyl Alcohol**

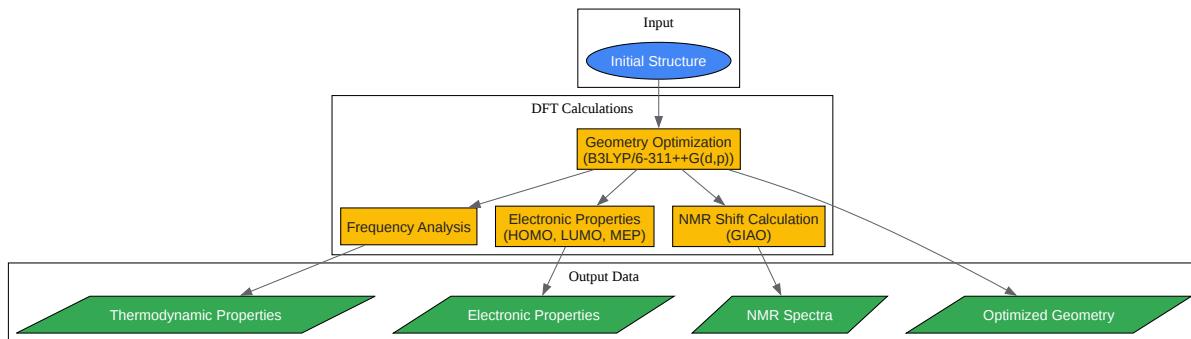
Bond/Angle	Length (Å) / Angle (°)
C-O (methoxy)	Value
C-C (aromatic)	Value
C-O (alcohol)	Value
O-H (alcohol)	Value
C-C-O (methoxy angle)	Value
C-O-H (alcohol angle)	Value

Visualizations

Molecular Structure

Caption: Molecular graph of **2,3,4-Trimethoxybenzyl alcohol**.

Computational Workflow

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Caption: Workflow for quantum chemical calculations.

Conclusion

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on **2,3,4-Trimethoxybenzyl alcohol**. By following the detailed methodologies, researchers can obtain valuable insights into the molecule's structural, thermodynamic, and electronic properties. The resulting data will be instrumental in understanding its reactivity, intermolecular interactions, and potential applications in various fields, including drug development. The provided templates for data presentation and workflow visualization aim to standardize the reporting of such computational studies.

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